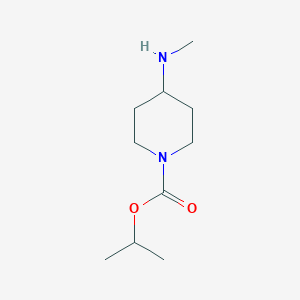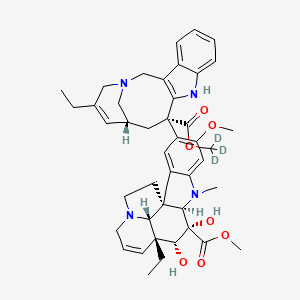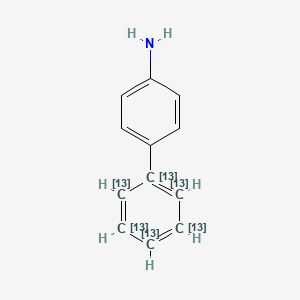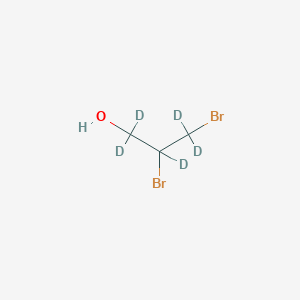
2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is a deuterated derivative of 4-(dimethylamino)benzoic acid Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid typically involves the deuteration of 4-(dimethylamino)benzoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
化学反応の分析
Types of Reactions
2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials and compounds for various industrial applications, including advanced materials and chemical synthesis.
作用機序
The mechanism of action of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often leads to a kinetic isotope effect, which can slow down the rate of metabolic reactions, thereby enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: The non-deuterated parent compound.
4-(Methylamino)benzoic acid: A similar compound with a single methyl group.
4-(Trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a dimethylamino group.
Uniqueness
2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered NMR spectra, increased stability, and potential changes in biological activity. The deuterium substitution can also provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
169.21 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterio-4-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i3D,4D,5D,6D |
InChIキー |
YDIYEOMDOWUDTJ-LNFUJOGGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N(C)C)[2H] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)

![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)




